![molecular formula C7H2BrF3O2 B13706260 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and reactivity. It is part of the benzo[d][1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,6-trifluorobenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
化学反応の分析
Types of Reactions
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, arylated derivatives, and various oxidized or reduced forms of the original compound .
科学的研究の応用
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with target molecules, leading to the desired chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
類似化合物との比較
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high reactivity and selectivity .
特性
分子式 |
C7H2BrF3O2 |
|---|---|
分子量 |
254.99 g/mol |
IUPAC名 |
5-bromo-2,2,6-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
InChIキー |
DYTVELSWICWJFA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)Br)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


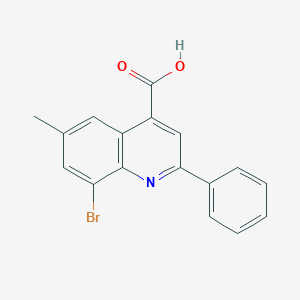
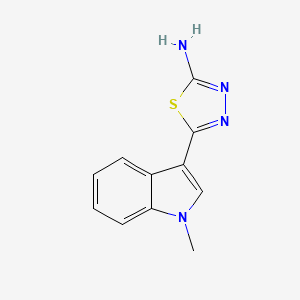
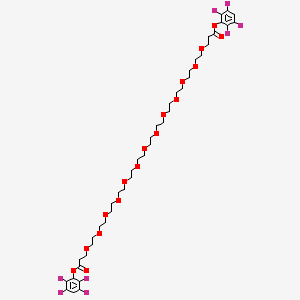


![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
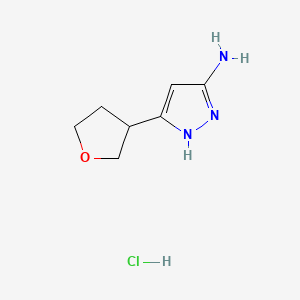
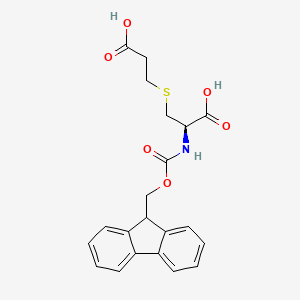


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
